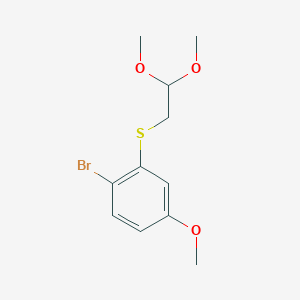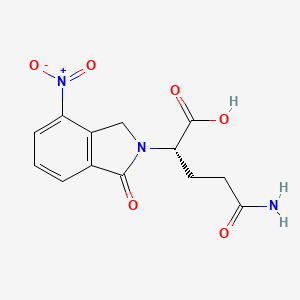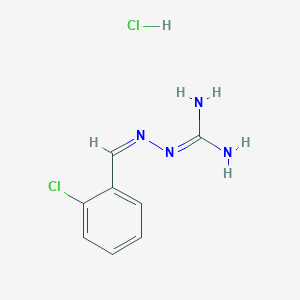
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a chemical compound with the molecular formula C₁₉H₂₉NO₃. It is an impurity of Tetrabenazine, which is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val involves several steps, including the use of specific reagents and conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: (2S,3R,11bS)-Dihydrotetrabenazine-L-Val undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and analogs of the compound .
Aplicaciones Científicas De Investigación
(2S,3R,11bS)-Dihydrotetrabenazine-L-Val has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard and in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic effects and as a tool for understanding the mechanisms of VMAT2 inhibition .
Mecanismo De Acción
The mechanism of action of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val involves the inhibition of VMAT2, which is responsible for the transport of monoamines into synaptic vesicles. By inhibiting VMAT2, the compound reduces the levels of monoamines in the synaptic cleft, leading to a decrease in neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2S,3R,11bS)-Dihydrotetrabenazine-L-Val include other stereoisomers of dihydrotetrabenazine and tetrabenazine. These compounds share similar structures and mechanisms of action but may differ in their potency and selectivity for VMAT2 .
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory activity towards VMAT2. This makes it a valuable compound for studying the structure-activity relationships of VMAT2 inhibitors .
Propiedades
Fórmula molecular |
C24H38N2O4 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
[(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20+,23+/m1/s1 |
Clave InChI |
GEJDGVNQKABXKG-UYOCQKMUSA-N |
SMILES isomérico |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
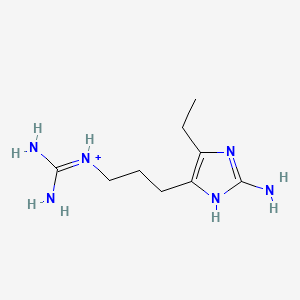
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
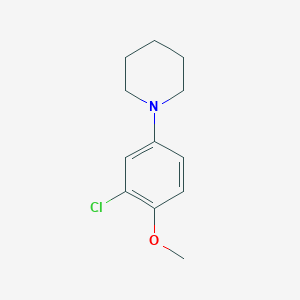
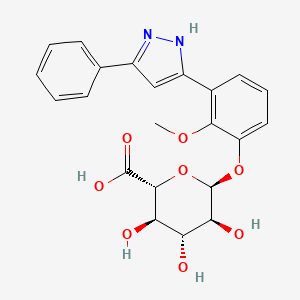
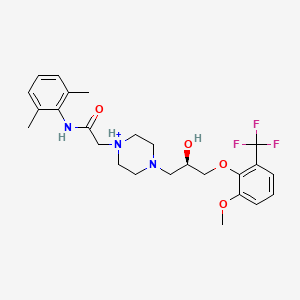
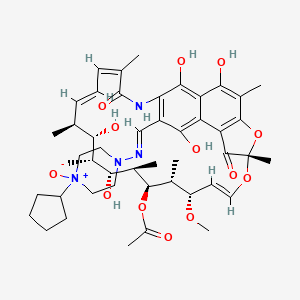
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
